molecular formula C12H15NO3 B12910863 Methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate CAS No. 87190-47-4

Methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate

Cat. No.: B12910863
CAS No.: 87190-47-4
M. Wt: 221.25 g/mol
InChI Key: YNOFIABBMDYBNA-MNOVXSKESA-N
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Description

(3R,5S)-Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate is a chiral isoxazolidine derivative Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkenes. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. The stereochemistry of the product is controlled by the choice of starting materials and reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the isoxazolidine ring to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxazolidinones

    Reduction: Amines

    Substitution: Various substituted isoxazolidines

Scientific Research Applications

(3R,5S)-Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industrial Applications:

Mechanism of Action

The mechanism of action of (3R,5S)-Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or a receptor agonist/antagonist. The molecular targets and pathways involved are determined by the structure-activity relationship (SAR) studies conducted during drug development.

Comparison with Similar Compounds

Similar Compounds

    Isoxazolidine Derivatives: Compounds with similar structures but different substituents on the isoxazolidine ring.

    Oxazolidinones: Compounds formed by the oxidation of isoxazolidines.

    Amines: Compounds formed by the reduction of isoxazolidines.

Uniqueness

(3R,5S)-Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to other isoxazolidine derivatives.

Properties

CAS No.

87190-47-4

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate

InChI

InChI=1S/C12H15NO3/c1-13-10(9-6-4-3-5-7-9)8-11(16-13)12(14)15-2/h3-7,10-11H,8H2,1-2H3/t10-,11+/m1/s1

InChI Key

YNOFIABBMDYBNA-MNOVXSKESA-N

Isomeric SMILES

CN1[C@H](C[C@H](O1)C(=O)OC)C2=CC=CC=C2

Canonical SMILES

CN1C(CC(O1)C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

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